molecular formula C12H17N3O6S B4723729 N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Cat. No. B4723729
M. Wt: 331.35 g/mol
InChI Key: OBODUFPETPFAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as Methylsulfonyl-DAAO inhibitor (MSDA), is a chemical compound that has been widely used in scientific research. MSDA is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.

Mechanism of Action

MSDA acts as a competitive inhibitor of DAAO by binding to the active site of the enzyme. This inhibits the oxidation of D-amino acids, leading to an increase in their concentration in the brain. This, in turn, can modulate the activity of neurotransmitter receptors and affect neuronal signaling pathways.
Biochemical and Physiological Effects:
The inhibition of DAAO by MSDA has been shown to have several biochemical and physiological effects. For example, it can increase the levels of D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. MSDA has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using MSDA in lab experiments is its high potency and selectivity for DAAO. This allows for precise control over the inhibition of the enzyme and the modulation of D-amino acid levels. However, one limitation of using MSDA is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the use of MSDA in scientific research. One area of interest is the investigation of its therapeutic potential in neurological disorders, such as schizophrenia and Alzheimer's disease. Another direction is the development of more potent and selective inhibitors of DAAO, which can be used to further elucidate the role of D-amino acids in neuronal signaling. Additionally, the use of MSDA in combination with other drugs or therapies may provide new avenues for the treatment of neurological disorders.

Scientific Research Applications

MSDA has been used in various scientific research studies to investigate the role of DAAO in different physiological and pathological conditions. DAAO is involved in the metabolism of D-amino acids, which are important signaling molecules in the brain. Abnormal levels of D-amino acids have been associated with several neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-methoxyethyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6S/c1-21-7-6-13-12(16)9-14(22(2,19)20)10-4-3-5-11(8-10)15(17)18/h3-5,8H,6-7,9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBODUFPETPFAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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